N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide
Description
The compound N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide features a tetrahydroquinoline core substituted at position 1 with a furan-2-carbonyl group and at position 6 with a 3,4-dimethylbenzenesulfonamide moiety. Its structural uniqueness lies in the combination of a lipophilic tetrahydroquinoline scaffold, an electron-rich furan ring, and a sterically hindered 3,4-dimethylbenzene sulfonamide group.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-15-7-9-19(13-16(15)2)29(26,27)23-18-8-10-20-17(14-18)5-3-11-24(20)22(25)21-6-4-12-28-21/h4,6-10,12-14,23H,3,5,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDDKEQIJWOCNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. The initial step often includes the formation of the furan-2-carbonyl intermediate, which can be achieved through the nitration of furfural followed by reduction and acylation reactions . The quinoline moiety is usually synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid . The final step involves the sulfonation of the quinoline derivative with 3,4-dimethylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoline moiety can be reduced to tetrahydroquinoline under hydrogenation conditions.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for hydrogenation.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The tetrahydroquinoline core is a common feature among analogs, but substitutions at positions 1 and 6/7 vary significantly, influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
*Hypothetical molecular weight based on structural similarity to and .
Physicochemical and Computational Analysis
- Lipophilicity : The 3,4-dimethyl group on the benzene ring increases hydrophobicity (predicted XlogP ~4.5) compared to nitro (XlogP ~3.8) or methoxy (XlogP ~5.1) analogs .
- Solubility : Polar surface area (PSA) for the target is estimated at ~88 Ų (similar to ), indicating moderate aqueous solubility .
- Metabolic Stability : The furan ring may pose oxidative risks, whereas thiophene analogs () might exhibit better stability .
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological mechanisms, and relevant case studies.
Structural Overview
The compound features several key structural components:
- Furan-2-carbonyl group : Known for its role in various biological activities.
- Tetrahydroquinoline moiety : Associated with diverse pharmacological properties.
- Sulfonamide group : Commonly found in many therapeutic agents and known for its inhibitory effects on enzymes.
The molecular formula is , indicating a complex arrangement that contributes to its biological activity.
Synthesis Methods
The synthesis of this compound involves several multi-step organic reactions. Common synthetic routes include:
- Formation of the furan ring : Typically synthesized through cyclization reactions.
- Synthesis of tetrahydroquinoline : Achieved via the Povarov reaction or similar methods.
- Coupling reactions : Final assembly of the furan and tetrahydroquinoline moieties with the sulfonamide group.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme targets. The furan and sulfonamide groups are known to inhibit enzyme activity by binding to active sites, disrupting various biological pathways. This inhibition can lead to significant pharmacological effects.
Potential Applications
Research indicates that this compound may have potential applications in:
- Antimicrobial activity : Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer properties : The structural similarities with known anticancer agents suggest potential efficacy in cancer treatment.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl] | Similar furan and tetrahydroquinoline structure | Antimicrobial |
| 5-Nitrobenzenesulfonamide | Contains sulfonamide group | Antibacterial |
| N-(furan-2-carbonyl)-aniline | Simple aniline derivative with carbonyl | Anticancer |
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives. For instance:
- A study demonstrated that modifications to the sulfonamide group enhanced inhibitory action against carbonic anhydrase isoforms (CAIs), which are implicated in various diseases including glaucoma and cancer .
In Vitro Studies
In vitro assays have shown that compounds similar to this compound exhibit significant inhibition of bacterial growth and cancer cell proliferation.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes. These studies suggest a favorable binding affinity that may translate into effective biological activity .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can intermediates be characterized?
Answer:
The synthesis involves multi-step protocols, typically starting with functionalization of the tetrahydroquinoline core. Key steps include:
- Sulfonamide coupling : Reacting 1,2,3,4-tetrahydroquinolin-6-amine with 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
- Furan-2-carbonyl introduction : Acylation of the tetrahydroquinoline nitrogen using furan-2-carbonyl chloride in anhydrous dichloromethane, catalyzed by DMAP .
Intermediates are characterized via HPLC (purity >95%), H/C NMR (confirming regiochemistry), and HRMS (validating molecular weight) .
Basic: How can researchers confirm structural integrity and purity post-synthesis?
Answer:
Critical techniques include:
- Spectroscopic analysis : H NMR to verify furan carbonyl integration (δ ~7.8 ppm) and sulfonamide NH proton (δ ~10.2 ppm). C NMR confirms sulfonyl (δ ~115 ppm) and carbonyl (δ ~165 ppm) groups .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.
- Elemental analysis : Matching calculated vs. observed C, H, N, S percentages within ±0.4% .
Advanced: What strategies elucidate biological targets and mechanisms of action?
Answer:
- Enzyme inhibition assays : Screen against kinase or protease panels (e.g., ATPase or caspase-3) to identify targets. Use IC values to quantify potency .
- Molecular docking : Model interactions with enzymes (e.g., COX-2 or carbonic anhydrase IX) using AutoDock Vina to predict binding modes .
- Cellular pathway analysis : Transcriptomics/proteomics to map downstream effects (e.g., apoptosis markers like Bcl-2/Bax ratios) .
Advanced: How to resolve contradictions in activity data against enzyme isoforms?
Answer:
- Comparative kinetic studies : Measure values for isoforms (e.g., CA II vs. CA IX) under identical conditions to assess selectivity .
- X-ray crystallography : Resolve isoform-compound co-crystal structures to identify steric/electronic differences in binding pockets .
- Mutagenesis : Engineer isoform-specific mutations (e.g., Thr200→Ala in CA II) to test binding hypotheses .
Advanced: Which computational methods predict physicochemical properties and optimize drug-likeness?
Answer:
- QSAR modeling : Use descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors to predict bioavailability .
- Molecular dynamics (MD) : Simulate solvation dynamics to assess membrane permeability (e.g., blood-brain barrier penetration) .
- ADMET prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and toxicity (Ames test profiles) .
Advanced: How do substituent modifications affect biological activity?
Answer:
-
SAR studies : Replace 3,4-dimethylbenzene with electron-withdrawing (e.g., -NO) or donating groups (-OCH) to modulate enzyme affinity. For example:
Substituent IC (μM) Target 3,4-diCH 0.45 COX-2 4-F 1.2 CA IX Data from analogs suggest bulky substituents enhance steric hindrance, reducing off-target effects . -
Thermodynamic solubility : Measure via shake-flask method to correlate lipophilicity (clogP) with bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
